molecular formula C8H7F2NO2 B11907401 3,5-Difluoro-4-(methylamino)benzoic acid

3,5-Difluoro-4-(methylamino)benzoic acid

Cat. No.: B11907401
M. Wt: 187.14 g/mol
InChI Key: UFWKFKMPQDSAER-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(methylamino)benzoic acid is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol . It is a fluorinated benzoic acid derivative, characterized by the presence of two fluorine atoms and a methylamino group attached to the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(methylamino)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(methylamino)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5-Difluoro-4-(methylamino)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The methylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-(methylamino)benzoic acid is unique due to the combination of fluorine atoms and a methylamino group on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

3,5-difluoro-4-(methylamino)benzoic acid

InChI

InChI=1S/C8H7F2NO2/c1-11-7-5(9)2-4(8(12)13)3-6(7)10/h2-3,11H,1H3,(H,12,13)

InChI Key

UFWKFKMPQDSAER-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)C(=O)O)F

Origin of Product

United States

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